N,N-dibutyl-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide
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Overview
Description
N~4~,N~4~-DIBUTYL-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[45]DECANE-4-CARBOXAMIDE is a synthetic organic compound with the molecular formula C19H33NO4 It is characterized by its unique spirocyclic structure, which includes a dioxaspirodecane ring system
Preparation Methods
The synthesis of N4,N~4~-DIBUTYL-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a diol and a ketone can undergo cyclization in the presence of an acid catalyst to form the dioxaspirodecane ring system.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction. This involves reacting the spirocyclic intermediate with an amine, such as dibutylamine, under suitable conditions to form the desired carboxamide.
Industrial Production: Industrial production methods may involve optimizing the reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis.
Chemical Reactions Analysis
N~4~,N~4~-DIBUTYL-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dioxaspirodecane ring system. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the compound. Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, nucleophilic substitution reactions can occur at the carboxamide group.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carboxamide group and formation of corresponding acids and amines.
Scientific Research Applications
N~4~,N~4~-DIBUTYL-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N4,N~4~-DIBUTYL-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N~4~,N~4~-DIBUTYL-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-tert-butyl-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide: This compound has a similar spirocyclic structure but differs in the substituents on the carboxamide group.
7,7-Dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylic acid: This compound lacks the dibutyl substituents and has a carboxylic acid group instead of a carboxamide.
The uniqueness of N4,N~4~-DIBUTYL-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[45]DECANE-4-CARBOXAMIDE lies in its specific substituents and the resulting chemical and biological properties
Properties
Molecular Formula |
C19H33NO4 |
---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
N,N-dibutyl-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C19H33NO4/c1-5-7-10-20(11-8-6-2)17(22)15-13-16(21)24-19(15)9-12-23-18(3,4)14-19/h15H,5-14H2,1-4H3 |
InChI Key |
OJMDJGREWFCSIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1CC(=O)OC12CCOC(C2)(C)C |
Origin of Product |
United States |
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